molecular formula C20H18Cl2O7 B13638973 Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

Cat. No.: B13638973
M. Wt: 441.3 g/mol
InChI Key: XYRDGHQDDWNESS-UHFFFAOYSA-N
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Description

Methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate is a complex organic compound characterized by its unique structural features, including multiple hydroxyl groups, chlorinated aromatic rings, and a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate typically involves multi-step organic reactions. The process begins with the preparation of the hexanoate backbone, followed by the introduction of the chlorinated benzoyl and phenyl groups. The hydroxyl groups are then introduced through selective oxidation reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

Methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate shares structural similarities with other chlorinated aromatic compounds and hydroxylated esters.

Uniqueness

  • The unique combination of chlorinated aromatic rings and multiple hydroxyl groups distinguishes this compound from others. Its specific stereochemistry (3S,4R) also contributes to its distinct properties and potential applications.

Properties

IUPAC Name

methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2O7/c1-29-15(23)10-20(28,18(26)12-4-8-14(22)9-5-12)19(27)17(25)16(24)11-2-6-13(21)7-3-11/h2-9,17,19,25,27-28H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDGHQDDWNESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(C(C(=O)C1=CC=C(C=C1)Cl)O)O)(C(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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